Predicted Boiling Point Differentiates 2,4- from 2,6-Regioisomer for Purification Strategy
The predicted boiling point for 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol is 289.9±40.0 °C . For the closest positional isomer, 1-(2,6-difluorobenzyl)pyrrolidin-3-ol (CAS 1033012-68-8), the predicted boiling point is reported as 222.8±25.0 °C . This substantial 67 °C difference in predicted volatility can serve as a distinguishing physical characteristic, influencing distillation-based purification, storage conditions, and vapor-phase handling requirements during synthesis and procurement.
| Evidence Dimension | Predicted boiling point (computational prediction) |
|---|---|
| Target Compound Data | 289.9±40.0 °C |
| Comparator Or Baseline | 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol: 222.8±25.0 °C |
| Quantified Difference | ΔTb ≈ +67 °C (target higher) |
| Conditions | ACD/Labs Percepta or equivalent predictive platform; atmospheric pressure |
Why This Matters
A higher boiling point for the 2,4-isomer suggests stronger intermolecular interactions (likely due to enhanced hydrogen-bonding capability of the 2,4-difluorophenyl arrangement), which directly impacts purification method selection and large-scale distillation feasibility in procurement.
